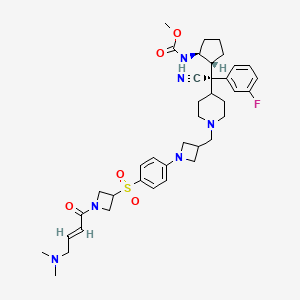![molecular formula C7H4FIN2 B12970285 2-Fluoro-6-iodo-1H-benzo[d]imidazole](/img/structure/B12970285.png)
2-Fluoro-6-iodo-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-iodo-1H-benzo[d]imidazole is a heterocyclic compound that features both fluorine and iodine substituents on the benzimidazole ring Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-iodo-1H-benzo[d]imidazole typically involves the introduction of fluorine and iodine atoms into the benzimidazole core. One common method is the halogenation of a pre-formed benzimidazole ring. For instance, starting with 2-fluoro-1H-benzo[d]imidazole, iodination can be achieved using iodine and an oxidizing agent such as potassium iodate under acidic conditions . Alternatively, a multi-step synthesis can be employed where the benzimidazole ring is constructed with the desired substituents already in place.
Industrial Production Methods: Industrial production of this compound may involve scalable halogenation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in controlling reaction parameters such as temperature, pressure, and reagent concentration, which are crucial for the efficient production of halogenated benzimidazoles .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-6-iodo-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the substituents or the benzimidazole ring itself.
Cyclization Reactions: The presence of halogens can facilitate cyclization reactions, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to replace the iodine atom.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, a cross-coupling reaction with an aryl boronic acid would yield a 2-fluoro-6-aryl-1H-benzo[d]imidazole .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-iodo-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-iodo-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic efficiency . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-1H-benzo[d]imidazole: Lacks the iodine substituent, which may result in different chemical and biological properties.
6-Iodo-1H-benzo[d]imidazole: Lacks the fluorine substituent, affecting its reactivity and interactions.
2-Chloro-6-iodo-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.
Uniqueness: 2-Fluoro-6-iodo-1H-benzo[d]imidazole is unique due to the combined presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the iodine atom can facilitate various substitution reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H4FIN2 |
|---|---|
Molekulargewicht |
262.02 g/mol |
IUPAC-Name |
2-fluoro-6-iodo-1H-benzimidazole |
InChI |
InChI=1S/C7H4FIN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11) |
InChI-Schlüssel |
JURNNLGQMMRBSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1I)NC(=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12970232.png)

![(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid](/img/structure/B12970250.png)





